molecular formula C12H22N2O2S2 B14461965 Di-n-butyl vinylenebis(thiocarbamate) CAS No. 73622-79-4

Di-n-butyl vinylenebis(thiocarbamate)

Cat. No.: B14461965
CAS No.: 73622-79-4
M. Wt: 290.5 g/mol
InChI Key: ZDUQNQKBNZWKPZ-BQYQJAHWSA-N
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Description

Di-n-butyl vinylenebis(thiocarbamate) is an organosulfur compound belonging to the thiocarbamate family. Thiocarbamates are sulfur analogues of carbamates, where the oxygen atoms are replaced by sulfur atoms. These compounds are known for their versatility and have found applications in various fields, including agriculture, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-n-butyl vinylenebis(thiocarbamate) can be synthesized through several methods. One common approach involves the reaction of di-n-butylamine with carbon disulfide (CS₂) and an alkyl halide. The reaction typically proceeds under mild conditions and does not require a catalyst . Another method involves the use of isocyanides and sulfoxides in a one-pot synthesis, which allows for the direct conversion of N-formamides into thiocarbamates .

Industrial Production Methods

Industrial production of di-n-butyl vinylenebis(thiocarbamate) often involves large-scale reactions using readily available starting materials such as di-n-butylamine and carbon disulfide. The process is designed to be efficient and environmentally friendly, minimizing the use of hazardous reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

Di-n-butyl vinylenebis(thiocarbamate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium alkoxides for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiocarbamates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-n-butyl vinylenebis(thiocarbamate) is unique due to its specific alkyl groups and its ability to form stable complexes with transition metals. This property makes it particularly useful in coordination chemistry and industrial applications .

Properties

CAS No.

73622-79-4

Molecular Formula

C12H22N2O2S2

Molecular Weight

290.5 g/mol

IUPAC Name

S-butyl N-[(E)-2-(butylsulfanylcarbonylamino)ethenyl]carbamothioate

InChI

InChI=1S/C12H22N2O2S2/c1-3-5-9-17-11(15)13-7-8-14-12(16)18-10-6-4-2/h7-8H,3-6,9-10H2,1-2H3,(H,13,15)(H,14,16)/b8-7+

InChI Key

ZDUQNQKBNZWKPZ-BQYQJAHWSA-N

Isomeric SMILES

CCCCSC(=O)N/C=C/NC(=O)SCCCC

Canonical SMILES

CCCCSC(=O)NC=CNC(=O)SCCCC

Origin of Product

United States

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